molecular formula C19H22O6 B1249438 Taxiresinol

Taxiresinol

Cat. No.: B1249438
M. Wt: 346.4 g/mol
InChI Key: SNZZAHRDXCGWEM-CKFHNAJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Configuration

This compound exhibits a complex molecular architecture characterized by the molecular formula Carbon-19 Hydrogen-22 Oxygen-6, corresponding to a molecular weight of 346.4 grams per mole. The compound belongs to the lignan class of natural products and consists of a tetrahydrofuran core substituted with specific aromatic moieties that define its biological and chemical properties.

The stereochemical configuration of this compound has been definitively established through rigorous analytical methods. Research investigations have determined the absolute configuration as 8R, 8'R, and 7'R through the application of chemical correlation methods combined with X-ray crystallographic analysis. This stereochemical assignment provides crucial information for understanding the three-dimensional molecular structure and its relationship to biological activity.

The molecular structure features a tetrahydrofuran ring system substituted at multiple positions. According to International Union of Pure and Applied Chemistry nomenclature, this compound is systematically named as 4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol. This naming convention reflects the specific stereochemical centers present at positions 2S, 3R, and 4R of the oxolane ring system.

The compound demonstrates specific optical rotation properties, with studies reporting values of [α]D 16 -95.3 (c 1.0, ethanol) for related structural analogues. These optical properties reflect the chiral nature of the molecule and its specific three-dimensional arrangement of functional groups.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy has provided extensive structural information for this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the aromatic protons, methoxy groups, and the tetrahydrofuran ring system. The aromatic regions typically display complex multiplet patterns arising from the substituted benzene rings, with specific chemical shifts reflecting the electronic environment of each proton.

Carbon-13 nuclear magnetic resonance spectroscopy has been instrumental in confirming the molecular framework. The spectra display signals corresponding to aromatic carbons, aliphatic carbons of the tetrahydrofuran ring, and the methoxy carbon. These assignments have been supported through two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear correlation experiments that establish connectivity patterns throughout the molecule.

Mass spectrometry analysis has confirmed the molecular weight and provided fragmentation patterns characteristic of the lignan structure. Electrospray ionization mass spectrometry studies have shown protonated molecular ions at mass-to-charge ratio 347, corresponding to the molecular weight plus hydrogen. Fragmentation patterns typically involve loss of methoxy groups and cleavage of benzylic bonds, providing structural confirmation through characteristic fragment ions.

The following table summarizes key spectroscopic properties of this compound:

Spectroscopic Method Key Observations Structural Information
Proton Nuclear Magnetic Resonance Aromatic signals 6.5-7.0 parts per million Substituted benzene rings
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 100-160 parts per million Aromatic framework confirmation
Mass Spectrometry Molecular ion at mass-to-charge 347 Molecular weight verification
Infrared Spectroscopy Hydroxyl stretches 3300-3500 wavenumbers Phenolic and alcoholic groups

Infrared spectroscopy has revealed characteristic absorption bands that confirm the presence of specific functional groups. The infrared spectrum displays broad absorption bands in the range of 3300-3500 wavenumbers corresponding to hydroxyl group stretching vibrations. Additional characteristic absorptions appear in the fingerprint region, including carbon-oxygen stretching vibrations and aromatic carbon-carbon stretching modes that support the proposed molecular structure.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis has provided definitive structural confirmation for this compound, establishing precise atomic coordinates and bond lengths throughout the molecule. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre under number 229193, with associated structural determinations published in peer-reviewed literature.

The crystal structure reveals specific geometric parameters that define the molecular conformation. The tetrahydrofuran ring adopts a specific envelope conformation, with precise torsion angles determined through crystallographic refinement. Bond lengths within the aromatic systems conform to expected values for substituted benzene rings, while the carbon-oxygen bonds in the tetrahydrofuran system display lengths consistent with saturated cyclic ethers.

Crystallographic analysis has confirmed the absolute stereochemical configuration determined through chemical correlation methods. The X-ray diffraction data unambiguously establishes the spatial arrangement of substituents around the tetrahydrofuran ring, confirming the 2S,3R,4R configuration previously assigned through chemical methods.

The crystal packing arrangement reveals intermolecular hydrogen bonding patterns that stabilize the crystal lattice. Hydroxyl groups participate in hydrogen bonding networks that contribute to the observed melting point of 158 degrees Celsius. These crystallographic insights provide important information about molecular recognition patterns and potential binding interactions.

Comparative Analysis of Isomeric Forms

This compound exists alongside several structurally related lignans that differ in stereochemical configuration or substitution patterns. Comparative analysis with isothis compound reveals subtle but significant differences in stereochemical arrangement that influence both spectroscopic properties and biological activities.

The enantiomeric relationship between different this compound forms has been established through chiral high-performance liquid chromatography analysis. Studies have demonstrated that (+)-taxiresinol exhibits specific optical rotation values that distinguish it from related stereoisomers. These enantiomeric differences result in distinct biological profiles despite nearly identical physical and chemical properties.

Structural comparison with lariciresinol and related lignans reveals common features of the dibenzylbutanediol lignan family. The fundamental tetrahydrofuran core remains consistent across these compounds, while variations in hydroxyl group positioning and methoxy substitution patterns create the diversity observed within this natural product class.

The following comparative table illustrates key structural differences among related lignan isomers:

Compound Stereochemical Configuration Methoxy Groups Hydroxyl Pattern
This compound 2S,3R,4R Single methoxy 3,4-dihydroxy pattern
Isothis compound Alternative configuration Single methoxy 3,4-dihydroxy pattern
Lariciresinol 2S,3R,4R Dual methoxy Modified hydroxyl pattern

Analytical methods have successfully distinguished these isomeric forms through nuclear magnetic resonance spectroscopy, where subtle differences in chemical shifts and coupling patterns reflect the altered stereochemical environments. Mass spectrometry provides limited differentiation due to identical molecular weights, emphasizing the importance of stereochemical analysis through other techniques.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol

InChI

InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1

InChI Key

SNZZAHRDXCGWEM-CKFHNAJUSA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O

Synonyms

taxiresinol

Origin of Product

United States

Scientific Research Applications

Hepatoprotective Effects

Research has demonstrated that taxiresinol exhibits significant hepatoprotective effects against liver injury induced by toxic agents such as D-galactosamine and lipopolysaccharide. A study published in Planta Medica showed that pre-treatment with this compound significantly reduced serum levels of liver enzymes (sGPT and sGOT), indicating less liver damage. The compound was found to inhibit apoptosis in hepatocytes via the suppression of tumor necrosis factor-alpha production, highlighting its potential in treating liver diseases .

Study Dosage Effect
Planta Medica (2004)50 mg/kgReduced liver enzyme levels and apoptosis in mice
Planta Medica (2004)10 mg/kgInhibited TNF-α production in hepatocytes

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, revealing notable cytotoxicity. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. Specifically, this compound showed promise against breast cancer cells, making it a candidate for further research in cancer therapeutics .

Cancer Type Cell Line Effect Observed
Breast CancerMCF-7Induced apoptosis and inhibited proliferation
Lung CancerA549Significant cytotoxicity observed

Ethnobotanical Applications

In traditional medicine, this compound has been utilized for its therapeutic properties. Ethnobotanical studies indicate that various cultures have used extracts containing this compound for their antioxidant and anti-inflammatory effects. This highlights the compound's historical significance and ongoing relevance in natural product research .

Preparation Methods

Plant Material Preparation

Fresh or air-dried heartwood is pulverized to increase surface area for solvent penetration. Particle size reduction enhances yield by facilitating efficient extraction of lignans. For instance, air-dried Taxus baccata heartwood (1 kg) is ground to a fine powder using mechanical mills, ensuring uniformity in subsequent extraction steps.

Solvent Extraction

Polar solvents such as ethanol or methanol are employed due to their ability to dissolve lignans. In a representative protocol, powdered heartwood is soaked in ethanol (5 L) at ambient temperature for 72 hours, with periodic agitation to maximize dissolution. The ethanolic extract is concentrated under reduced pressure to obtain a viscous residue, which is then partitioned between water and chlorinated solvents (e.g., dichloromethane) to remove non-polar impurities.

Purification and Crystallization

The crude extract is subjected to alkaline treatment (1N KOH) to isolate acidic components, followed by neutralization with mineral acids (e.g., H₂SO₄) to precipitate lignans. this compound is crystallized from acetone-hexane mixtures, yielding 2.01 g per 1 kg of heartwood. Recrystallization in ethyl acetate-petroleum ether further enhances purity (>95%).

Table 1: Extraction Parameters for this compound Isolation

ParameterConditionsYieldPurityReference
SolventEthanol2.01 g/kg>95%
Extraction Time72 hours--
Crystallization SolventAcetone-hexane (1:1)-95%

Semisynthetic Routes from Secoisolariciresinol

Secoisolariciresinol, a precursor to this compound, is converted via phosphine-mediated cyclization. This method, detailed in a patent by Chattopadhyay et al., offers higher yields than direct extraction.

Reaction Mechanism

Triphenyl phosphine halide (PPh₃X₂) facilitates the intramolecular nucleophilic substitution of secoisolariciresinol, forming the tetrahydrofuran core of this compound. The reaction proceeds under mild conditions (0–80°C, 1–10 hours), avoiding degradation of sensitive functional groups.

Optimization of Conditions

Using acetonitrile as the solvent enhances reaction kinetics, achieving 78% yield at 50°C within 6 hours. Substituting acetonitrile with tetrahydrofuran (THF) marginally reduces yield (77%) but lowers energy input.

Table 2: Semisynthetic Conditions and Outcomes

ParameterConditionsYieldPurityReference
SolventAcetonitrile78%>90%
Temperature50°C--
CatalystTriphenyl phosphine bromide--

Comparative Analysis of Preparation Methods

Yield and Scalability

Extraction from Taxus baccata provides this compound in modest yields (0.2% w/w) but is limited by plant availability. Semisynthesis, though requiring secoisolariciresinol as a starting material, achieves higher throughput (78% yield) and is scalable for industrial applications.

Economic and Environmental Considerations

Solvent consumption in extraction (5 L ethanol/kg biomass) poses disposal challenges, whereas semisynthesis minimizes waste through catalytic cycles. However, the cost of triphenyl phosphine halide (~$50/g) may offset economic benefits .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Taxiresinol, and how can purity be validated?

  • Methodological Answer : this compound synthesis typically involves lignan extraction from plant sources (e.g., Taxus species) via solvent extraction followed by chromatographic purification (e.g., column chromatography with silica gel). Purity validation requires tandem techniques:

  • HPLC-MS for molecular weight confirmation and impurity detection.
  • NMR spectroscopy (¹H and ¹³C) to verify structural integrity and stereochemistry .
    • Key Consideration : Replicate protocols from literature with controls (e.g., spiked samples) to identify procedural variability .

Q. Which in vitro assays are standard for evaluating this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays with IC₅₀ quantification.
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), using dose-response curves (0.1–100 μM).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition).
    • Validation : Normalize results against positive controls (e.g., ascorbic acid for antioxidants) and report inter-assay variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Contradictions often arise from:

  • Experimental design : Differences in cell lines, solvent carriers (DMSO vs. ethanol), or incubation times.
  • Data normalization : Use standardized units (e.g., μM vs. μg/mL) and validate via meta-analysis of published IC₅₀ values.
    • Actionable Steps :
  • Conduct comparative assays under harmonized conditions.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outlier datasets .

Q. What computational strategies predict this compound’s pharmacokinetics and metabolite interactions?

  • Methodological Answer :

  • In silico modeling : Use tools like SwissADME or Molinspiration to predict logP, bioavailability, and CYP450 interactions.
  • Molecular docking : AutoDock Vina for ligand-receptor binding affinity (e.g., this compound vs. β-tubulin).
    • Validation : Cross-reference predictions with in vitro metabolic stability assays (e.g., microsomal incubation) .

Q. How to design a study addressing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated physiological media : Test degradation in PBS (pH 7.4), gastric fluid (pH 1.2), and serum at 37°C.
  • Analytical monitoring : LC-MS/MS time-course profiling (0–24 hrs) to track degradation products.
    • Quality Control : Include stability-indicating assays (e.g., forced degradation under UV/heat) .

Data Analysis & Interpretation

Q. What statistical methods are critical for validating this compound’s dose-dependent effects?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response data to Hill/Logistic models (GraphPad Prism).
  • Outlier detection : Grubbs’ test or ROUT method (Q=1%).
    • Reproducibility : Report 95% confidence intervals and effect size metrics (e.g., Cohen’s d) .

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies may stem from:

  • Bioavailability limitations : Perform PK/PD modeling to correlate plasma concentrations with effect.
  • Metabolite interference : Profile major metabolites (e.g., glucuronides) via LC-HRMS and test their activity.
    • Animal Models : Use transgenic or xenograft models with tissue-specific bioavailability analysis .

Ethical & Reporting Standards

Q. What are the minimum reporting requirements for this compound studies in peer-reviewed journals?

  • Methodological Answer : Follow ARRIVE guidelines for in vivo work and MIAME for omics data. Essential elements:

  • Synthesis : Detailed solvent ratios, temperature, and purification steps.
  • Bioassays : Cell line authentication (STR profiling), passage numbers, and FBS lot numbers.
    • Data Availability : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxiresinol
Reactant of Route 2
Taxiresinol

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